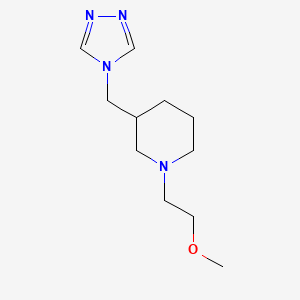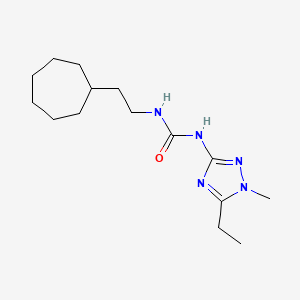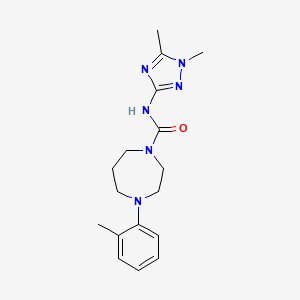![molecular formula C24H30N2O2 B4530659 (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4530659.png)
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Descripción general
Descripción
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a piperidine derivative.
Introduction of the hydroxyphenyl group: This step may involve a substitution reaction where a hydroxyphenyl group is introduced to the piperidine ring.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying spirocyclic structures and their reactivity.
Biology: Potential use in studying biological pathways involving spirocyclic compounds.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism by which (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the unique spirocyclic structure, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with similar structures, such as spiroindolines or spirooxindoles.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself or substituted piperidines.
Uniqueness
What sets (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol apart is its specific combination of a spirocyclic core with a hydroxyphenyl group, which may confer unique reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-19-5-3-4-18(16-19)17-8-14-26(15-9-17)22-20-6-1-2-7-21(20)24(23(22)28)10-12-25-13-11-24/h1-7,16-17,22-23,25,27-28H,8-15H2/t22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZKNRNNNLXDGN-PKTZIBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)O)C3C(C4(CCNCC4)C5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC(=CC=C2)O)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [4-(2-methylthieno[2,3-d]pyrimidin-4-yl)morpholin-3-yl]acetate](/img/structure/B4530581.png)
![[2-({4-[(1-ethylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B4530589.png)
![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-5-methoxyphenol](/img/structure/B4530596.png)
![6-chloro-2-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4530598.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4530616.png)
![5-[(4H-1,2,4-triazol-3-ylthio)methyl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-2-furamide](/img/structure/B4530622.png)
![1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B4530632.png)
![4-[[(1-Cyclopentylpiperidin-4-yl)methyl-(oxolan-2-ylmethyl)amino]methyl]-2-ethoxyphenol](/img/structure/B4530636.png)

![1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone](/img/structure/B4530645.png)
![(1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4530647.png)

![3-({methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-quinoxalin-6-ylbenzamide](/img/structure/B4530680.png)
